1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
1-Benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo-pyridine derivative characterized by a benzyl group at position 1, a 3-ethylphenyl carboxamide substituent at position 5, and hydroxyl and ketone groups at positions 4 and 6, respectively.
Properties
IUPAC Name |
1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-2-14-9-6-10-16(11-14)24-21(28)18-19(27)17-12-23-26(20(17)25-22(18)29)13-15-7-4-3-5-8-15/h3-12H,2,13H2,1H3,(H,24,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTCQJCBNBHALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the condensation of a preformed pyrazole with a pyridine derivative under acidic conditions . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-Benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. This inhibition can lead to downstream effects on cellular pathways and processes .
Comparison with Similar Compounds
Key Observations :
- Carboxamide vs. Cyano/Carboxylic Acid: The 3-ethylphenyl carboxamide substituent (target compound) likely offers hydrogen-bonding capacity distinct from the cyano group in or carboxylic acid in , influencing target selectivity .
- Hydroxyl and Ketone Groups : The C4 hydroxyl and C6 ketone in the target compound mirror bioactive pyrazolo-pyridines but differ from the C7 ketone in , which may alter tautomerism and binding kinetics .
Biological Activity
1-benzyl-N-(3-ethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanisms of action.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
-
Cell Line Studies :
- MCF7 (Breast Cancer) : IC50 values indicate effective growth inhibition.
- A549 (Lung Cancer) : Similar compounds demonstrated IC50 values ranging from 26 µM to lower, suggesting strong potential for further development.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.
Anti-inflammatory Activity
The pyrazolo derivatives have also been investigated for their anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that these compounds can downregulate cytokines such as TNF-alpha and IL-6 in vitro.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | A549 | 26 | |
| Anti-inflammatory | THP-1 Cells | N/A |
Case Study 1: In Vitro Evaluation
A study conducted by Bouabdallah et al. evaluated the cytotoxicity of various pyrazolo derivatives, including our compound of interest. The results indicated significant inhibition of cell viability in HepG2 and P815 cell lines with IC50 values around 17.82 mg/mL, demonstrating the compound's potential as an anticancer agent.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to assess the binding affinity of the compound with target proteins involved in cancer progression. The results indicated a favorable interaction with kinases such as BRAF and EGFR, which are critical in cancer signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
